2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride
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Overview
Description
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of piperidine and is often used in various chemical and pharmaceutical applications. This compound is known for its role as a semi-flexible linker in the development of proteolysis-targeting chimeras (PROTACs), which are used for targeted protein degradation .
Mechanism of Action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimeras) development for targeted protein degradation . This suggests that the compound may interact with specific proteins to induce their degradation.
Mode of Action
The mode of action of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride involves its role as a linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to ubiquitination and subsequent degradation of the target protein by the proteasome . The rigidity of the linker, such as that provided by this compound, can impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the process of targeted protein degradation . By acting as a linker in PROTACs, this compound can influence the ubiquitin-proteasome system, a major pathway for protein degradation in cells .
Result of Action
The molecular and cellular effects of this compound’s action are related to its role in targeted protein degradation . By facilitating the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, this compound can lead to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride typically involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation of piperidine with acetaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through crystallization or recrystallization techniques to obtain the desired hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: In biological research, it is used to study protein interactions and degradation pathways.
Medicine: This compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)ethan-1-ol
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
Uniqueness
2-(Piperidin-4-ylidene)ethan-1-ol hydrochloride is unique due to its specific structure that allows it to act as a semi-flexible linker in PROTACs. This flexibility is crucial for the effective recruitment and degradation of target proteins, making it a valuable compound in the field of targeted protein degradation .
Properties
IUPAC Name |
2-piperidin-4-ylideneethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-6-3-7-1-4-8-5-2-7;/h3,8-9H,1-2,4-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKQYSYJKMUZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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